![molecular formula C24H18O4S B8228322 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))](/img/structure/B8228322.png)
4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) is an organic compound characterized by the presence of two biphenyl groups connected via a sulfonyl group. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) typically involves the reaction of biphenyl-4-ol with a sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Biphenyl-4-ol and sulfonyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.
Procedure: Biphenyl-4-ol is dissolved in a suitable solvent, such as dichloromethane. Sulfonyl chloride is added dropwise to the solution while maintaining the temperature. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of biphenyl derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, biphenyl derivatives, and substituted biphenyl compounds.
Scientific Research Applications
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced polymers and materials. Its stability and reactivity make it suitable for creating high-performance polymers used in various industries.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, coatings, and resins due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) exerts its effects involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its reactivity, enabling it to form stable complexes with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations.
Comparison with Similar Compounds
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) can be compared with other similar compounds, such as:
Bisphenol S: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Bisphenol A: Known for its use in plastics, but with different chemical properties and potential health concerns.
Bisphenol F: Another related compound with distinct applications in the production of epoxy resins and coatings.
The uniqueness of 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) lies in its specific combination of biphenyl and sulfonyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)phenyl]sulfonylphenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4S/c25-21-9-1-17(2-10-21)19-5-13-23(14-6-19)29(27,28)24-15-7-20(8-16-24)18-3-11-22(26)12-4-18/h1-16,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHABYDMRBPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B8228244.png)
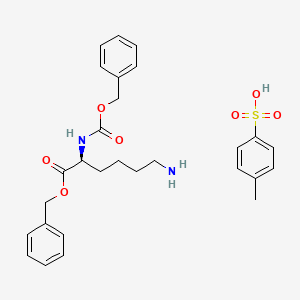
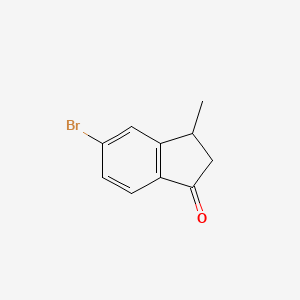
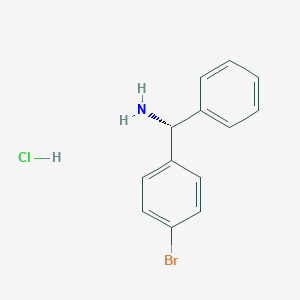
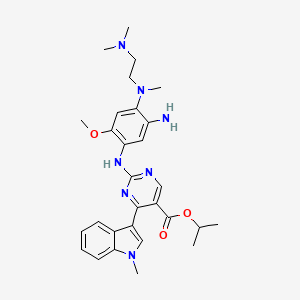
![3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8228273.png)
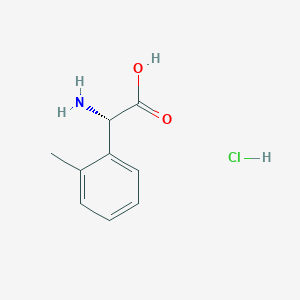
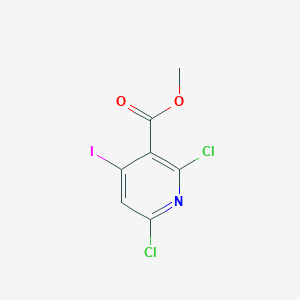



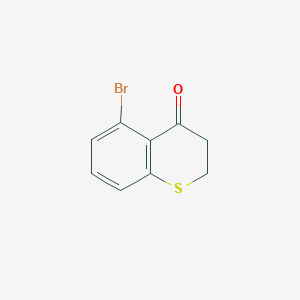
![(4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B8228357.png)

